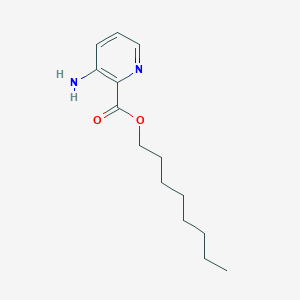

Octyl 3-aminopyridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

144726-00-1 |

|---|---|

Molecular Formula |

C14H22N2O2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

octyl 3-aminopyridine-2-carboxylate |

InChI |

InChI=1S/C14H22N2O2/c1-2-3-4-5-6-7-11-18-14(17)13-12(15)9-8-10-16-13/h8-10H,2-7,11,15H2,1H3 |

InChI Key |

IRWULZLNZMUMHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=C(C=CC=N1)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Octyl 3-aminopyridine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Octyl 3-aminopyridine-2-carboxylate, a molecule of interest in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 3-aminopyridine-2-carboxylic acid, followed by its esterification with 1-octanol. This document details the experimental protocols, presents relevant data in a structured format, and includes a workflow diagram for clarity.

Synthetic Strategy Overview

The synthesis of this compound is approached via a two-step reaction sequence. The initial step focuses on the synthesis of the foundational precursor, 3-aminopyridine-2-carboxylic acid, through the reduction of a nitro-substituted pyridine derivative. The subsequent and final step involves the esterification of this carboxylic acid with 1-octanol to yield the target compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Aminopyridine-2-carboxylic acid

This procedure outlines the reduction of 3-nitropyridine-2-carboxylic acid to 3-aminopyridine-2-carboxylic acid using catalytic hydrogenation.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Nitropyridine-2-carboxylic acid | 168.11 | 2.72 g | 16.2 mmol |

| Sodium bicarbonate | 84.01 | 1.34 g | 16.2 mmol |

| 10% Palladium on carbon (Pd/C) | - | 1.72 g | - |

| Distilled water | 18.02 | 20 mL | - |

| 1N Hydrochloric acid | 36.46 | As needed | - |

| Ethanol | 46.07 | Small amount | - |

| Ethyl acetate | 88.11 | Small amount | - |

Procedure:

-

In a suitable reaction vessel, dissolve 3-nitropyridine-2-carboxylic acid (2.72 g, 16.2 mmol) and sodium bicarbonate (1.34 g, 16.2 mmol) in distilled water (20 mL).

-

Purge the reaction system with nitrogen gas to create an inert atmosphere.

-

Carefully add 10% palladium on carbon catalyst (1.72 g) to the solution.

-

Replace the nitrogen atmosphere with hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature for 50 hours.

-

Upon completion of the reaction, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Adjust the pH of the reaction solution to weakly acidic using a 1N aqueous hydrochloric acid solution.

-

Remove the solvent by distillation under reduced pressure.

-

To the resulting residue, add a small amount of ethanol and ethyl acetate to induce precipitation.

-

Collect the precipitate by filtration.

-

Concentrate the filtrate to obtain the target product, 3-aminopyridine-2-carboxylic acid, as a light yellow solid.

Quantitative Data:

| Product | Yield (g) | Yield (%) | Appearance |

| 3-Aminopyridine-2-carboxylic acid | 1.50 | 67 | Light yellow solid |

Step 2: Synthesis of this compound

This procedure describes the Fischer esterification of 3-aminopyridine-2-carboxylic acid with 1-octanol, adapted from a similar procedure for methyl ester synthesis.[2]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Suggested Quantity | Suggested Moles |

| 3-Aminopyridine-2-carboxylic acid | 138.12 | 1.0 g | 7.24 mmol |

| 1-Octanol | 130.23 | 10-20 mL | Excess |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | Catalytic amount | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

| Dichloromethane or Ethyl Acetate | - | For extraction | - |

Procedure:

-

Suspend 3-aminopyridine-2-carboxylic acid (1.0 g, 7.24 mmol) in an excess of 1-octanol (10-20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Carefully neutralize the excess acid by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 1-octanol.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Expected Product Properties (for a related compound, Octyl 2-aminopyridine-4-carboxylate): [3]

| Property | Value |

| Molecular Formula | C₁₄H₂₂N₂O₂ |

| Molecular Weight | 250.34 g/mol |

Workflow and Logic Diagram

The following diagram illustrates the logical flow of the experimental work, from starting materials to the final purified product.

Caption: Detailed workflow for the synthesis of this compound.

This guide provides a foundational framework for the synthesis of this compound. Researchers are advised to conduct thorough literature reviews and safety assessments prior to performing any experimental work. The provided protocols may require optimization to achieve desired yields and purity.

References

- 1. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Octyl 2-aminopyridine-4-carboxylate | C14H22N2O2 | CID 64395629 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Octyl 3-Aminopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl 3-aminopyridine-2-carboxylate is a lipophilic derivative of 3-aminopyridine-2-carboxylic acid. While not extensively documented in publicly available literature, its chemical properties can be extrapolated from its constituent moieties and related compounds. This technical guide provides a comprehensive overview of the predicted chemical and physical properties of this compound, a detailed hypothetical protocol for its synthesis and characterization, and an exploration of its potential biological significance, particularly in the context of drug development. The increased lipophilicity conferred by the octyl ester group may enhance membrane permeability, potentially modulating the pharmacokinetic profile of the parent aminopyridine scaffold. Aminopyridines are known to function as potassium channel blockers, suggesting that this compound could have applications in neuroscience and other therapeutic areas where such activity is beneficial.

Chemical and Physical Properties

| Property | 3-Aminopyridine-2-carboxylic Acid | Methyl 3-Aminopyridine-2-carboxylate | Ethyl 3-Aminopyridine-2-carboxylate | This compound (Predicted) |

| Molecular Formula | C₆H₆N₂O₂ | C₇H₈N₂O₂ | C₈H₁₀N₂O₂ | C₁₄H₂₂N₂O₂ |

| Molecular Weight ( g/mol ) | 138.12 | 152.15 | 166.18 | 250.34 |

| Appearance | Solid | Pale yellow solid | White solid | Waxy solid or viscous oil |

| Melting Point (°C) | >300 (decomposes) | Not widely reported | Not widely reported | Lower than smaller esters |

| Boiling Point (°C) | Not applicable | Not available | Not available | >300 |

| Water Solubility | Soluble | Sparingly soluble | Sparingly soluble | Poorly soluble |

| logP (Predicted) | Low | Moderate | Moderate | High |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics for this compound based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Signals corresponding to the pyridine ring protons are expected in the aromatic region (δ 7.0-8.5 ppm).

-

Amino Group Protons: A broad singlet corresponding to the -NH₂ protons. The chemical shift will be concentration and solvent dependent.

-

Octyl Chain Protons:

-

A triplet corresponding to the -OCH₂- protons of the ester group (δ ~4.3 ppm).

-

A multiplet for the second methylene group (-OCH₂CH₂ -) (δ ~1.7 ppm).

-

A series of multiplets for the internal methylene groups of the octyl chain (δ ~1.2-1.4 ppm).

-

A triplet for the terminal methyl group (-CH₃) (δ ~0.9 ppm).

-

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal for the ester carbonyl carbon is expected around δ 165-170 ppm.

-

Aromatic Carbons: Signals for the pyridine ring carbons will appear in the aromatic region (δ 110-160 ppm).

-

Octyl Chain Carbons: A series of signals corresponding to the eight carbons of the octyl chain will be present in the aliphatic region (δ 14-65 ppm).

Mass Spectrometry (Predicted)

-

Molecular Ion Peak: The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 250.

-

Fragmentation Pattern: Common fragmentation patterns for octyl esters would include the loss of the octyl group and fragmentation along the alkyl chain.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a hypothetical adaptation of the well-established Fischer-Speier esterification method, tailored for the synthesis of the target compound. A similar procedure has been documented for the synthesis of octyl nicotinate N-oxide.[1]

Materials:

-

3-Aminopyridine-2-carboxylic acid

-

1-Octanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend 3-aminopyridine-2-carboxylic acid in a mixture of 1-octanol (in excess) and toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to remove excess 1-octanol and toluene.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Experimental Workflow Diagram:

References

Elucidation of the Molecular Structure of Octyl 3-Aminopyridine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of octyl 3-aminopyridine-2-carboxylate, a novel pyridine derivative with potential applications in medicinal chemistry and materials science. This document outlines a detailed synthetic protocol, predicted spectroscopic data, and in-depth analysis of its structural features.

Molecular Structure and Properties

This compound possesses a core structure consisting of a pyridine ring substituted with an amino group at the 3-position and an octyl carboxylate group at the 2-position. The presence of the amino group and the ester functionality imparts both hydrogen-bonding capabilities and lipophilicity, making it an interesting candidate for biological evaluation and formulation development.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₂N₂O₂ |

| Molecular Weight | 250.34 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 9 |

Synthesis of this compound

The synthesis of this compound can be achieved via a Fischer esterification of 3-aminopyridine-2-carboxylic acid with n-octanol in the presence of an acid catalyst.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Fischer Esterification

Materials:

-

3-Aminopyridine-2-carboxylic acid

-

n-Octanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminopyridine-2-carboxylic acid (1.0 eq), n-octanol (3.0 eq), and toluene.

-

Carefully add concentrated sulfuric acid (0.1 eq) to the mixture with stirring.

-

Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Data and Structural Elucidation

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | dd | 1H | H-6 (Pyridine) |

| ~7.25 | dd | 1H | H-4 (Pyridine) |

| ~7.05 | dd | 1H | H-5 (Pyridine) |

| ~5.50 | br s | 2H | -NH₂ |

| ~4.30 | t | 2H | -OCH₂- |

| ~1.75 | quint | 2H | -OCH₂CH₂ - |

| ~1.40 - 1.20 | m | 10H | -(CH₂)₅- |

| ~0.90 | t | 3H | -CH₃ |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (Ester) |

| ~150.0 | C-3 (Pyridine) |

| ~148.0 | C-6 (Pyridine) |

| ~125.0 | C-4 (Pyridine) |

| ~120.0 | C-5 (Pyridine) |

| ~115.0 | C-2 (Pyridine) |

| ~65.0 | -OCH₂- |

| ~31.8 | -CH₂- |

| ~29.3 | -CH₂- |

| ~29.2 | -CH₂- |

| ~28.8 | -CH₂- |

| ~25.9 | -CH₂- |

| ~22.7 | -CH₂- |

| ~14.1 | -CH₃ |

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 250. The fragmentation pattern would likely involve the loss of the octyl chain and cleavage of the ester group.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 250 | [M]⁺ |

| 138 | [M - C₈H₁₆]⁺ (McLafferty rearrangement) |

| 121 | [M - OC₈H₁₇]⁺ |

| 93 | [Pyridine-NH₂]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 5: Predicted Infrared Spectroscopy Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3450 - 3300 | N-H | Asymmetric & Symmetric Stretching |

| 3050 - 3000 | C-H (Aromatic) | Stretching |

| 2950 - 2850 | C-H (Aliphatic) | Stretching |

| 1720 - 1700 | C=O (Ester) | Stretching |

| 1620 - 1580 | C=C, C=N (Pyridine Ring) | Stretching |

| 1250 - 1200 | C-O (Ester) | Stretching |

Logical Workflow for Structure Elucidation

The process of confirming the structure of a newly synthesized compound like this compound follows a logical progression of analytical techniques.

Caption: Logical workflow for structural elucidation.

Conclusion

This technical guide provides a foundational understanding of the synthesis and structural characteristics of this compound. The provided synthetic protocol offers a reliable method for its preparation, and the predicted spectroscopic data serves as a valuable reference for its characterization. Further experimental validation of these spectral predictions is recommended to definitively confirm the structure and purity of the synthesized compound. This information is crucial for researchers and developers aiming to explore the potential of this and related compounds in various scientific and industrial applications.

Technical Guide: Spectroscopic and Synthetic Profile of Octyl 3-aminopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 3-aminopyridine-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, combining a pyridine ring, an amino group, and a long-chain ester, suggests potential applications where lipophilicity and specific interactions with biological targets are desired. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation. Due to the limited availability of direct experimental data for the title compound, the spectroscopic information presented herein is a projection based on the analysis of its constituent parts and closely related analogue, ethyl 3-aminopyridine-2-carboxylate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 3-aminopyridine-2-carboxylic acid, ethyl 3-aminopyridine-2-carboxylate, and general principles of NMR, IR, and mass spectrometry.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound. Solvent: DMSO-d₆

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) Hz |

| Pyridine H-6 | ~7.90 | dd | 1H | ~4.5, 1.5 |

| Pyridine H-4 | ~7.30 | dd | 1H | ~8.0, 4.5 |

| Pyridine H-5 | ~7.20 | dd | 1H | ~8.0, 1.5 |

| -NH₂ | ~6.70 | br s | 2H | - |

| -OCH₂- | ~4.30 | t | 2H | ~6.5 |

| -OCH₂CH ₂- | ~1.70 | p | 2H | ~7.0 |

| -(CH₂)₅- | ~1.20-1.40 | m | 10H | - |

| -CH₃ | ~0.85 | t | 3H | ~7.0 |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. Solvent: DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~168 |

| Pyridine C-2 | ~158 |

| Pyridine C-3 | ~145 |

| Pyridine C-6 | ~135 |

| Pyridine C-4 | ~120 |

| Pyridine C-5 | ~118 |

| -OCH₂- | ~65 |

| -OCH₂C H₂- | ~31 |

| -(CH₂)₅- | ~29.5, 29.0, 25.5, 22.0 |

| -CH₃ | ~14 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for this compound.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3450-3300 | Medium |

| C-H Stretch (aliphatic) | 2950-2850 | Strong |

| C=O Stretch (ester) | ~1710 | Strong |

| C=C, C=N Stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-O Stretch (ester) | ~1250 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Spectrometry Fragments for this compound.

| m/z | Predicted Fragment |

| 250 | [M]⁺ (Molecular Ion) |

| 138 | [M - C₈H₁₆]⁺ (McLafferty rearrangement) |

| 121 | [M - C₈H₁₇O]⁺ |

| 93 | [C₅H₅N₂]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved via a Fischer esterification of 3-aminopyridine-2-carboxylic acid with n-octanol, catalyzed by a strong acid such as sulfuric acid.

Synthesis of this compound

Materials:

-

3-Aminopyridine-2-carboxylic acid

-

n-Octanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminopyridine-2-carboxylic acid (1.0 eq), n-octanol (3.0 eq), and toluene (as a solvent to facilitate water removal).

-

Carefully add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain reflux until the theoretical amount of water is collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess n-octanol.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the preparation and analysis of this compound.

An In-depth Technical Guide to Octyl 3-aminopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Octyl 3-aminopyridine-2-carboxylate, a heterocyclic compound with potential applications in research and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive profile. This includes its physicochemical properties, detailed hypothetical experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities and associated signaling pathways.

Core Molecular Attributes

This compound is an ester derivative of 3-aminopyridine-2-carboxylic acid. The introduction of an octyl group significantly increases its lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

The fundamental properties of this compound have been calculated and are presented below, alongside data for related aminopyridine derivatives to provide context for structure-property relationships.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Notes |

| This compound | C14H22N2O2 | 250.34 | ~3.8 | Data for this compound is predicted. LogP suggests high lipid solubility. |

| Methyl 3-aminopyridine-2-carboxylate | C7H8N2O2 | 152.15 | Not available | A shorter-chain ester analog. |

| Ethyl 3-aminopyridine-2-carboxylate | C8H10N2O2 | 166.18 | Not available | A short-chain ester analog. |

| 3-Aminopyridine-2-carboxylic acid | C6H6N2O2 | 138.12 | Not available | The parent carboxylic acid. |

| 4-Aminopyridine | C5H6N2 | 94.12 | 0.2 | A well-studied aminopyridine with neurological activity. |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound, based on established organic chemistry principles and published procedures for analogous compounds.

Synthesis of this compound

The synthesis of the target compound can be approached in a two-step process: first, the synthesis of the precursor, 3-aminopyridine-2-carboxylic acid, followed by its esterification with octanol.

Step 1: Synthesis of 3-Aminopyridine-2-carboxylic Acid

This procedure is adapted from the synthesis of related aminopyridine carboxylic acids.[1]

-

Reaction: The synthesis involves the reduction of a nitro-substituted pyridine precursor.

-

Materials:

-

3-Nitropyridine-2-carboxylic acid

-

Palladium on carbon (10% Pd/C)

-

Sodium bicarbonate (NaHCO3)

-

Distilled water

-

Hydrogen gas (H2)

-

1N Hydrochloric acid (HCl)

-

Ethanol

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 3-nitropyridine-2-carboxylic acid and sodium bicarbonate in distilled water in a reaction vessel suitable for hydrogenation.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen) to remove oxygen.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Replace the inert atmosphere with hydrogen gas and maintain a positive pressure.

-

Stir the reaction mixture vigorously at room temperature for approximately 48-50 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Adjust the pH of the filtrate to weakly acidic using 1N HCl, which may cause the product to precipitate.

-

Concentrate the solution under reduced pressure.

-

Add a small amount of ethanol and ethyl acetate to the residue to induce further precipitation.

-

Collect the solid product by filtration and dry under vacuum to yield 3-aminopyridine-2-carboxylic acid.

-

Step 2: Fischer Esterification to Yield this compound

This is a standard Fischer esterification protocol adapted for pyridine carboxylic acids.[2][3][4][5][6]

-

Reaction: An acid-catalyzed esterification between 3-aminopyridine-2-carboxylic acid and n-octanol.

-

Materials:

-

3-Aminopyridine-2-carboxylic acid

-

n-Octanol

-

Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (optional, for azeotropic removal of water)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine 3-aminopyridine-2-carboxylic acid and a molar excess of n-octanol.

-

If using, add toluene to the flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or LC-MS. If using a Dean-Stark trap, monitor the collection of water.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, N-H bonds).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the broader class of aminopyridines has well-documented pharmacological effects, primarily as potassium channel blockers.[7] This activity is particularly relevant in the context of neurological disorders.

Hypothesized Mechanism of Action

It is hypothesized that this compound, like other aminopyridines, may act as a blocker of voltage-gated potassium channels in neurons.[7] By inhibiting these channels, the repolarization phase of the action potential is prolonged. This extended depolarization is thought to keep voltage-gated calcium channels open for a longer duration, leading to an increased influx of calcium into the presynaptic terminal.[8] The elevated intracellular calcium concentration, in turn, enhances the release of neurotransmitters into the synaptic cleft.[8]

The octyl ester moiety is expected to increase the lipophilicity of the molecule, potentially facilitating its ability to cross the blood-brain barrier and cell membranes, which could modulate its potency and pharmacokinetic profile compared to less lipophilic analogs.

Experimental Workflow for Biological Evaluation

To investigate the biological activity of this compound, a logical workflow would involve a series of in vitro and potentially in vivo assays.

Conclusion

This compound represents an interesting molecule for further investigation, particularly within the field of neuropharmacology. Its predicted high lipophilicity, combined with the known potassium channel blocking activity of the aminopyridine scaffold, suggests it may possess unique properties worthy of exploration. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and evaluate the biological potential of this compound. Further empirical studies are necessary to validate these predictions and fully elucidate the therapeutic potential of this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. cerritos.edu [cerritos.edu]

- 3. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Octyl 3-aminopyridine-2-carboxylate in Organic Solvents: A Technical Guide

Introduction

Octyl 3-aminopyridine-2-carboxylate is a molecule of interest in pharmaceutical and chemical research due to its structural motifs, which are common in biologically active compounds. The octyl ester group imparts significant lipophilicity, suggesting a different solubility profile compared to its lower alkyl ester analogs. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and various applications in drug discovery and development. This guide aims to provide a foundational understanding by presenting data on related compounds and outlining the methodologies for determining its specific solubility.

Solubility of Structurally Related Compounds

To infer the potential solubility characteristics of this compound, it is instructive to examine the solubility of similar molecules. The following tables summarize the available solubility data for methyl 4-aminopyridine-2-carboxylate and 2-aminopyridine in a range of organic solvents.

Table 1: Qualitative Solubility of Methyl 4-aminopyridine-2-carboxylate

| Solvent | Solubility Description |

| Methanol | Good solubility[1] |

| Ethanol | Good solubility[1] |

| Dichloromethane | Good solubility[1] |

Table 2: Quantitative Solubility of 2-Aminopyridine in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Mole Fraction (x1) |

| Acetone | 288.15 | 0.358 |

| 293.15 | 0.401 | |

| 298.15 | 0.448 | |

| 303.15 | 0.501 | |

| 308.15 | 0.559 | |

| 313.15 | 0.624 | |

| Chloroform | 288.15 | 0.205 |

| 293.15 | 0.228 | |

| 298.15 | 0.254 | |

| 303.15 | 0.282 | |

| 308.15 | 0.314 | |

| 313.15 | 0.349 | |

| 318.15 | 0.388 | |

| Ethyl Acetate | 288.15 | 0.289 |

| 293.15 | 0.323 | |

| 298.15 | 0.361 | |

| 303.15 | 0.402 | |

| 308.15 | 0.448 | |

| 313.15 | 0.499 | |

| 318.15 | 0.554 | |

| 323.15 | 0.615 | |

| Ethanol | 288.15 | 0.299 |

| 293.15 | 0.334 | |

| 298.15 | 0.373 | |

| 303.15 | 0.416 | |

| 308.15 | 0.464 | |

| 313.15 | 0.517 | |

| 318.15 | 0.576 | |

| n-Butyl Acetate | 288.15 | 0.183 |

| 293.15 | 0.207 | |

| 298.15 | 0.234 | |

| 303.15 | 0.264 | |

| 308.15 | 0.297 | |

| 313.15 | 0.334 | |

| 318.15 | 0.375 |

Data for Table 2 was compiled from multiple sources.[2][3][4][5]

The data indicates that the solubility of these aminopyridine derivatives generally increases with temperature. The polarity of the solvent also plays a significant role. For this compound, it is anticipated that its solubility will be higher in less polar organic solvents compared to its methyl ester analog due to the long alkyl chain.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, established experimental methods should be employed. The "shake-flask" method is widely regarded as the gold standard for determining equilibrium solubility.

3.1. Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature.

Materials and Equipment:

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the vials to further separate the solid from the supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, the sampling should be done at the same temperature as the equilibration.

-

Filtration: Filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach for a researcher to follow when determining the solubility of a new compound like this compound.

Conclusion

While direct solubility data for this compound is currently unavailable, the information on analogous compounds provides a valuable starting point for researchers. The presence of the octyl chain is expected to significantly influence its solubility profile, likely favoring less polar organic solvents. For precise and reliable data, it is imperative to conduct experimental solubility studies. The detailed shake-flask method and the logical workflow presented in this guide offer a robust framework for scientists to determine the solubility of this compound and other novel compounds, thereby facilitating their development and application in various scientific disciplines.

References

The Elusive Mechanism of Octyl 3-aminopyridine-2-carboxylate: A Look at a Closely Related Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action for Octyl 3-aminopyridine-2-carboxylate. Therefore, this guide will focus on the well-characterized mechanism of a structurally related compound, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) , also known as Triapine. The insights into 3-AP's activity may provide a foundational hypothesis for the potential biological action of this compound, though this would require dedicated experimental validation.

Core Mechanism of Action of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (3-AP)

The primary mechanism of action for 3-AP is the inhibition of ribonucleotide reductase (RR), a critical enzyme in the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[1][2][3] This inhibition ultimately leads to the disruption of DNA synthesis, which is particularly detrimental to rapidly proliferating cells such as cancer cells.[3]

The inhibitory action of 3-AP is intrinsically linked to its potent ability to chelate metal ions, particularly iron.[4] The R2 subunit of mammalian ribonucleotide reductase contains a tyrosyl free radical that is stabilized by a binuclear iron center, which is essential for the enzyme's catalytic activity.[2] 3-AP binds to this iron, effectively inactivating the enzyme.[5] The resulting 3-AP-iron complex is believed to be the active species that quenches the tyrosyl radical necessary for RR's enzymatic function.[4]

Beyond its direct inhibition of RR, 3-AP has been shown to induce DNA damage, decrease intracellular iron levels, and increase reactive oxygen species (ROS), further contributing to its cytotoxic effects.[6]

Signaling Pathway of 3-AP Action

The following diagram illustrates the proposed signaling pathway for the mechanism of action of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP).

References

- 1. Ribonucleotide Reductase Inhibition Enhances Chemoradiosensitivity of Human Cervical Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Triapine - Wikipedia [en.wikipedia.org]

- 5. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribonucleotide Reductase Inhibitor 3-AP Induces Oncogenic Virus Infected Cell Death and Represses Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Homologs of Octyl 3-aminopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on Octyl 3-aminopyridine-2-carboxylate and its homologous series, providing a comprehensive overview of their synthesis, potential biological activities, and the experimental protocols required for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the structure-activity relationships (SAR) within this chemical series and detailing the methodologies for their further investigation.

Chemical Profile and Homologous Series

This compound is an ester derivative of 3-aminopyridine-2-carboxylic acid. The core structure consists of a pyridine ring substituted with an amino group at the 3-position and a carboxylate group at the 2-position, which is esterified with an octyl chain. The homologous series is generated by varying the length of the alkyl chain of the ester, which systematically modifies the lipophilicity and other physicochemical properties of the molecules. This guide will consider the methyl, ethyl, butyl, hexyl, and octyl esters as representative members of this series.

Synthesis of Alkyl 3-aminopyridine-2-carboxylates

The synthesis of alkyl 3-aminopyridine-2-carboxylates can be achieved through several standard esterification methods. The two most common and effective approaches are the Fischer-Speier esterification and coupling agent-mediated esterification.

Experimental Protocol 1: Fischer-Speier Esterification

This classic method involves the reaction of 3-aminopyridine-2-carboxylic acid with the corresponding alcohol in the presence of a strong acid catalyst.

Materials:

-

3-aminopyridine-2-carboxylic acid

-

Appropriate alcohol (Methanol, Ethanol, Butanol, Hexanol, Octanol)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-aminopyridine-2-carboxylic acid (1.0 eq) in the corresponding alcohol (20 eq, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the excess alcohol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

The crude ester is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Experimental Protocol 2: Esterification using 1,1'-Carbonyldiimidazole (CDI)

This method is suitable for substrates that may be sensitive to strong acidic conditions and often proceeds under milder conditions.

Materials:

-

3-aminopyridine-2-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Appropriate alcohol (Methanol, Ethanol, Butanol, Hexanol, Octanol)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl Acetate

-

Water

-

Brine

Procedure:

-

Dissolve 3-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add CDI (1.2 eq) portion-wise at room temperature. The reaction mixture is stirred until the evolution of CO₂ ceases, indicating the formation of the acylimidazolide intermediate.

-

The corresponding alcohol (1.5 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature (50-60 °C) for 4-12 hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine to remove DMF and imidazole byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography as described in the Fischer esterification protocol.

Quantitative Data Presentation

While specific experimental data for the homologous series of alkyl 3-aminopyridine-2-carboxylates is not extensively available in the public domain, the following tables present representative data based on trends observed in structurally similar compounds, such as aminopyrazine carboxamides. This data is intended to be illustrative for the purpose of discussing structure-activity relationships.

Table 1: Physicochemical Properties of Alkyl 3-aminopyridine-2-carboxylate Homologs

| Compound | Alkyl Chain | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |

| 1 | Methyl | C₇H₈N₂O₂ | 152.15 | 0.85 |

| 2 | Ethyl | C₈H₁₀N₂O₂ | 166.18 | 1.28 |

| 3 | Butyl | C₁₀H₁₄N₂O₂ | 194.23 | 2.14 |

| 4 | Hexyl | C₁₂H₁₈N₂O₂ | 222.29 | 3.00 |

| 5 | Octyl | C₁₄H₂₂N₂O₂ | 250.34 | 3.86 |

Table 2: Representative Biological Activity Data of Alkyl 3-aminopyridine-2-carboxylate Homologs

| Compound | Alkyl Chain | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Cytotoxicity (IC₅₀, µM) vs. HeLa cells |

| 1 | Methyl | >128 | >100 |

| 2 | Ethyl | 128 | 85.2 |

| 3 | Butyl | 64 | 55.7 |

| 4 | Hexyl | 32 | 32.1 |

| 5 | Octyl | 16 | 18.5 |

Note: The data in Table 2 is illustrative and intended for discussing SAR trends. Actual experimental values may vary.

Biological Activities and Potential Mechanisms of Action

Aminopyridine derivatives are known to exhibit a range of biological activities. The primary areas of interest for the homologs of this compound include antimicrobial, anticancer, and neurological applications.

Antimicrobial Activity

The increasing lipophilicity with longer alkyl chains may enhance the ability of these compounds to penetrate bacterial cell membranes, leading to increased antimicrobial activity.

Experimental Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

-

A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus).

-

The plates are incubated at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

A potential mechanism for the anticancer activity of these compounds is the inhibition of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis and repair in rapidly proliferating cancer cells.

Experimental Protocol 4: Ribonucleotide Reductase (RR) Inhibition Assay

-

The assay measures the conversion of a ribonucleotide (e.g., CDP) to its corresponding deoxyribonucleotide (dCDP) by the RR enzyme.

-

The reaction mixture contains the purified RR enzyme, the substrate (CDP), and a reducing system (e.g., thioredoxin/thioredoxin reductase/NADPH).

-

The test compound is added at various concentrations.

-

The reaction is incubated at 37 °C and then quenched.

-

The amount of dCDP produced is quantified using a sensitive method such as HPLC or a coupled enzymatic assay.

-

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of RR activity) is calculated.

Neurological Activity

Aminopyridines are known to be non-selective blockers of voltage-gated potassium (K⁺) channels. This activity can enhance neurotransmitter release and neuronal excitability, which has therapeutic implications in certain neurological disorders.

Experimental Protocol 5: Voltage-Gated Potassium Channel Blockade Assay

-

Whole-cell patch-clamp recordings are performed on cells expressing the target potassium channel (e.g., Kv1.1 or Kv1.2).

-

The cells are held at a specific membrane potential, and voltage steps are applied to elicit potassium currents.

-

The test compound is applied to the cells at various concentrations.

-

The reduction in the potassium current amplitude is measured to determine the extent of channel blockade.

-

The IC₅₀ value for channel inhibition is determined from the concentration-response curve.

Mandatory Visualizations

Caption: General workflow for the synthesis of alkyl 3-aminopyridine-2-carboxylates.

Caption: Inhibition of the Ribonucleotide Reductase (RR) pathway.

"literature review of aminopyridine carboxylate esters"

An In-depth Technical Guide to Aminopyridine Carboxylate Esters

Introduction

Aminopyridine carboxylate esters represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development. As derivatives of aminopyridines, they combine the versatile chemical properties of the pyridine ring with the reactivity and metabolic lability of the carboxylate ester group. Aminopyridines themselves are foundational scaffolds in numerous marketed drugs, and their derivatives are explored for a wide range of therapeutic applications.[1] This technical guide provides a comprehensive literature review of aminopyridine carboxylate esters, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), tailored for researchers, scientists, and professionals in drug development.

The aminopyridine core exists in three isomeric forms (2-amino, 3-amino, and 4-aminopyridine), each imparting distinct electronic and steric properties to the resulting ester derivatives.[2] These compounds serve as crucial intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), particularly for neurological disorders.[3][4] Furthermore, their applications extend to agrochemicals and even photoresist chemicals for the electronics industry.[3][4] This review aims to consolidate key findings, present quantitative data in a structured format, detail relevant experimental protocols, and visualize complex workflows to facilitate further research and development in this promising area.

Synthesis Strategies

The synthesis of aminopyridine carboxylate esters can be achieved through various methods, often involving multi-component reactions (MCRs) or sequential functionalization of pre-formed pyridine rings. These strategies offer flexibility in introducing a wide range of substituents to explore the chemical space for desired biological activities.

A prevalent and efficient method for synthesizing substituted 2-aminopyridine derivatives is the one-pot, three-component reaction. This approach often utilizes enaminones as key precursors, which react with malononitrile and a primary amine under solvent-free conditions to produce 2-amino-3-cyanopyridine derivatives.[5] Another strategy involves the Rh-catalyzed coupling of a vinyl azide with an isonitrile, which forms a vinyl carbodiimide intermediate that undergoes tandem cyclization with an alkyne to yield multisubstituted aminopyridines.[6]

For the synthesis of imidazopyridine scaffolds, which can be further modified, a one-pot reaction involving halogenation and cyclization has been reported.[7] For instance, the reaction of ethyl-3-oxo-pentanoate with N-Bromosuccinimide (NBS) followed by the addition of a 2-aminopyridine derivative leads to the formation of an imidazo[1,2-a]pyridine-3-carboxylate ester.[7] Subsequent hydrolysis of the ester group using a base like lithium hydroxide (LiOH) yields the corresponding carboxylic acid, which can then be coupled with various amines.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Ethylimidazo[1,2-a]pyridine-3-carboxylic Acid Esters [7]

This protocol describes a one-pot reaction for synthesizing the imidazopyridine scaffold followed by ester hydrolysis.

-

Halogenation and Cyclization:

-

Dissolve N-Bromosuccinimide (NBS) (3.46 mmol, 1.2 equiv) in water (5 mL) and heat the solution to 80 °C.

-

Add ethyl-3-oxo-pentanoate (3.03 mmol, 1.05 equiv) via syringe and stir for 30 minutes. The solution color changes from yellow to colorless upon complete addition.

-

Add 2-aminopyridine (2.89 mmol, 1 equiv) and continue stirring for 30-60 minutes at 80 °C.

-

Quench the reaction by adding a saturated sodium carbonate (Na₂CO₃) solution.

-

Extract the mixture three times with ethyl acetate (EtOAc).

-

Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄) and purify via column chromatography to yield the ester product. The yield typically ranges from 15-30%.

-

-

Ester Hydrolysis:

-

Dissolve the purified ester in absolute ethanol (30 mL).

-

Add an aqueous solution of lithium hydroxide (LiOH) (10 mL), maintaining a 3:1 v/v ratio of EtOH/H₂O.

-

Reflux the reaction mixture overnight.

-

Remove ethanol via rotary evaporation.

-

Acidify the remaining aqueous solution by dropwise addition of 1 N HCl until the pH reaches 4.

-

Filter the resulting pale solid residue, wash with water, and dry in a desiccator to yield the final carboxylic acid product. This step achieves yields up to 90%.

-

Protocol 2: Amide Coupling of Carboxylic Acids [7]

This protocol details the formation of an amide bond from the carboxylic acid product of Protocol 1.

-

Reactant Preparation: Dissolve the imidazopyridine carboxylic acid (1 equiv) and diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

-

Activator Addition: Add HATU (1.1 equiv) as the coupling reagent to the mixture and stir for 20 minutes to allow for the formation of the activated ester.

-

Amine Addition: Add the desired amine component (1 equiv) to the reaction mixture. The conversion is typically complete within 1 hour.

-

Product Precipitation: Add brine to the mixture to precipitate the final amide product, which can then be collected by filtration.

Biological Activities and Therapeutic Potential

Aminopyridine carboxylate esters and their derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.

Antimicrobial and Antitubercular Activity: Derivatives of methyl-2-aminopyridine-4-carboxylate have demonstrated in vitro antimicrobial activity.[8] The parent 2-aminopyridine scaffold is known to possess antibacterial and antifungal properties.[8] In the fight against tuberculosis, phenotypic whole-cell screening identified 6-dialkylaminopyrimidine carboxamides as potent antitubercular agents.[9][10] Structure-activity relationship (SAR) studies on these series have led to compounds with significant activity against clinical Mycobacterium tuberculosis (Mtb) strains, suggesting a novel mechanism of action.[9]

| Compound/Series | Target Organism(s) | Activity (MIC/IC₅₀) | Reference |

| Methyl-2-aminopyridine-4-carboxylate derivatives (3c, 3d) | Various bacteria and fungi | Good antimicrobial activity | [8] |

| 2-amino-3-cyanopyridine derivative (2c) | S. aureus, B. subtilis | MIC: 0.039 µg·mL⁻¹ | [5] |

| 6-Dialkylaminopyrimidine Carboxamides | Mycobacterium tuberculosis | Potent activity in HTS | [9][10] |

| 4-Aminoquinoline-hydrazone hybrid (HD6) | B. subtilis, S. aureus, P. aeruginosa | MIC: 8–128 µg/mL | [11] |

Anticancer Activity: The antiproliferative activity of pyridine derivatives has been extensively studied against various cancer cell lines.[12] SAR studies on these compounds revealed that the number and position of substituents, such as methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups, significantly influence their anticancer potency. For example, in studies using the MCF7 breast adenocarcinoma cell line, the insertion of one hydroxyl group (IC₅₀: 4.75 mM) and particularly two hydroxyl groups (IC₅₀: 0.91 mM) dramatically increased antiproliferative activity.[12]

| Compound/Series | Cell Line | Activity (IC₅₀) | Reference |

| Derivative 19 (with one -OH group) | MCF7 | 4.75 mM | [12] |

| Derivative 20 (with two -OH groups) | MCF7 | 0.91 mM | [12] |

Neurological and Other Activities: 4-Aminopyridine-2-carboxylic acid is a key building block for pharmaceuticals targeting neurological disorders.[3][4] The 4-aminopyridine moiety itself is known to be a potassium channel blocker.[1] Derivatives are often designed to modulate neurotransmitter activity, with applications in conditions like multiple sclerosis.[3] Additionally, aminopyridine scaffolds are being developed for activity against neglected tropical diseases caused by protozoans such as Trypanosoma cruzi and Leishmania spp.[1] Some derivatives also exhibit fluorescent properties, making them useful as potential probes in biological systems.[6]

Structure-Activity Relationship (SAR) and Drug Discovery Workflow

The development of aminopyridine carboxylate esters as drug candidates heavily relies on systematic SAR studies to optimize potency, selectivity, and pharmacokinetic properties. The general workflow begins with identifying a hit compound, often through high-throughput screening (HTS), followed by chemical modification and biological evaluation.

Key SAR insights from the literature include:

-

Substitution Position: For antitubercular 2-aminoquinazolinones (structurally related to aminopyridines), moving a substituent from the 6- to the 7-position of the quinazolinone core maintained potency, broadening the scope for modification.[13]

-

Hydrophilicity/Lipophilicity: The conversion of a sulfone to a more soluble sulfoxide in an antitubercular series improved aqueous solubility while maintaining potency.[13]

-

Functional Groups: In antiproliferative pyridine derivatives, increasing the number of hydroxyl or methoxy groups often leads to increased activity (lower IC₅₀ values).[12]

The drug discovery process is an iterative cycle of design, synthesis, and testing, aimed at identifying a lead compound with a desirable balance of properties for further development.

Conclusion

Aminopyridine carboxylate esters are a versatile and highly valuable class of compounds for drug discovery and development. Their synthetic accessibility, coupled with the wide range of biological activities they exhibit—from antimicrobial and anticancer to neurological applications—ensures their continued relevance. The ability to fine-tune their properties through targeted chemical modifications, guided by rigorous SAR studies, provides a robust platform for developing novel therapeutics. This guide has summarized key synthetic strategies, detailed representative experimental protocols, and presented a workflow for the rational design of these compounds. Future research will likely focus on exploring novel substitutions, identifying specific molecular targets, and advancing promising candidates through the preclinical development pipeline.

References

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Octyl 3-aminopyridine-2-carboxylate in Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 3-aminopyridine-2-carboxylate is a lipophilic derivative of the 3-aminopyridine-2-carboxylic acid scaffold, a class of compounds that has garnered interest for its potential antimicrobial properties. The incorporation of an octyl ester is a strategic modification aimed at enhancing the compound's ability to permeate bacterial cell membranes, a critical factor for antibacterial efficacy. While research on this specific molecule is emerging, studies on structurally related compounds, such as alkyl derivatives of 3-aminopyrazine-2-carboxamides, have demonstrated that increasing the length of the alkyl chain can lead to enhanced antibacterial activity.[1] This document provides detailed protocols for evaluating the antibacterial potential of this compound, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Data Presentation

Quantitative data from antibacterial assays should be meticulously recorded and presented for clear interpretation and comparison. The following table provides a template for summarizing Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data.

Table 1: Antibacterial Activity of this compound and Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference Compound (e.g., Ciprofloxacin) MIC (µg/mL) |

| This compound | Staphylococcus aureus (ATCC 29213) | Data to be determined | Data to be determined | 0.25 - 1.0 |

| Bacillus subtilis (ATCC 6633) | Data to be determined | Data to be determined | 0.125 - 0.5 | |

| Escherichia coli (ATCC 25922) | Data to be determined | Data to be determined | 0.015 - 0.1 | |

| Pseudomonas aeruginosa (ATCC 27853) | Data to be determined | Data to be determined | 0.25 - 1.0 | |

| 3-amino-N-octylpyrazine-2-carboxamide | Various strains | 62.5 µM | Not Reported | Not Reported |

Note: The data for this compound is hypothetical and needs to be determined experimentally. The activity of the related compound is included for comparative purposes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.

Materials:

-

This compound

-

Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

-

Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.

-

Incubate the broth culture at 37°C for 2-6 hours until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add 50 µL of the bacterial inoculum to each well containing 50 µL of the serially diluted compound, resulting in a final volume of 100 µL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the positive control.

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-

Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

-

Incubate the MHA plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Time-Kill Assay

Time-kill assays provide information on the rate at which an antimicrobial agent kills a bacterium.[2]

Procedure:

-

Prepare flasks containing CAMHB with the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.

-

Inoculate each flask with the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control flask without the compound.

-

Incubate all flasks at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots and plate them onto MHA plates to determine the number of viable bacteria (CFU/mL).

-

Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antibacterial activity of a test compound.

Caption: Workflow for Antibacterial Susceptibility Testing.

Potential Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, related compounds with long alkyl chains often act by disrupting the bacterial cell membrane. The following diagram illustrates a hypothetical mechanism.

Caption: Hypothetical Membrane Disruption Mechanism.

References

- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Octyl 3-aminopyridine-2-carboxylate in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of octyl 3-aminopyridine-2-carboxylate as a ligand in coordination chemistry. Due to the limited availability of published data directly pertaining to this specific ligand, the following protocols and data are based on established synthetic methods for related compounds and the well-documented coordination chemistry of analogous aminopyridine and pyridine-carboxylate ligands.

Introduction

This compound is a bifunctional organic molecule possessing a pyridine ring, an amino group, and a carboxylate ester. This arrangement of donor atoms (N-pyridine, N-amino, and O-carboxylate) makes it a versatile ligand for coordinating with a variety of metal ions. The long octyl chain introduces lipophilicity, which can influence the solubility and biological activity of its metal complexes. Metal complexes of aminopyridine derivatives have garnered significant interest due to their potential applications in catalysis, materials science, and as therapeutic agents, exhibiting antimicrobial and anticancer properties.[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process: first, the synthesis of the precursor, 3-aminopyridine-2-carboxylic acid, followed by its esterification with octanol.

Part 1: Synthesis of 3-Aminopyridine-2-carboxylic Acid

This protocol is adapted from the synthesis of related aminopyridine carboxylic acids.

Reaction Scheme:

3-Nitropyridine-2-carboxylic acid → 3-Aminopyridine-2-carboxylic acid

Materials:

-

3-Nitropyridine-2-carboxylic acid

-

Palladium on carbon (10%)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl, 1M)

-

Ethyl acetate

-

Diatomaceous earth (Celite®)

Experimental Protocol:

-

In a hydrogenation flask, dissolve 3-nitropyridine-2-carboxylic acid (1 equivalent) and sodium bicarbonate (1 equivalent) in a suitable solvent such as methanol or water.

-

Carefully add 10% palladium on carbon catalyst to the solution.

-

Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 24-48 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst, and wash the pad with methanol.

-

Combine the filtrates and adjust the pH to ~4-5 with 1M HCl.

-

Concentrate the solution under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-aminopyridine-2-carboxylic acid.

Part 2: Esterification to this compound

This protocol describes a general acid-catalyzed esterification.

Reaction Scheme:

3-Aminopyridine-2-carboxylic acid + 1-Octanol → this compound

Materials:

-

3-Aminopyridine-2-carboxylic acid

-

1-Octanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

-

Toluene or a similar aprotic solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Protocol:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add 3-aminopyridine-2-carboxylic acid (1 equivalent), 1-octanol (1.5-2 equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Add a sufficient amount of toluene to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Coordination Chemistry

This compound can act as a versatile ligand, coordinating to metal centers in several modes. The pyridine nitrogen is a common coordination site. The amino group and the carbonyl oxygen of the ester can also participate in chelation, forming stable five- or six-membered rings with the metal ion.

General Protocol for the Synthesis of Metal Complexes

This protocol provides a general method for the synthesis of transition metal complexes with this compound.

Materials:

-

This compound

-

A metal salt (e.g., Cu(OAc)₂, CoCl₂, Zn(NO₃)₂, etc.)

-

A suitable solvent (e.g., methanol, ethanol, acetonitrile)

Experimental Protocol:

-

Dissolve this compound (1-2 equivalents) in the chosen solvent with gentle heating if necessary.

-

In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

-

Slowly add the ligand solution to the metal salt solution with continuous stirring.

-

A precipitate may form immediately, or the reaction may require stirring at room temperature or gentle reflux for several hours.

-

Monitor the reaction for the formation of a solid product.

-

If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If no precipitate forms, slowly evaporate the solvent until crystals begin to form. The crystals can then be collected by filtration.

Data Presentation

Due to the absence of specific quantitative data for metal complexes of this compound in the literature, the following tables present typical data for related aminopyridine and pyridine-carboxylate complexes to serve as a reference for characterization.

Table 1: Typical FT-IR Spectral Data for Aminopyridine Metal Complexes

| Functional Group | Wavenumber (cm⁻¹) (Free Ligand) | Wavenumber (cm⁻¹) (Coordinated Ligand) | Change upon Coordination |

| ν(N-H) of NH₂ | 3400-3200 | Shift to lower or higher frequency | Indicates involvement of the amino group in coordination or hydrogen bonding |

| ν(C=N) of Pyridine | 1600-1580 | Shift to higher frequency | Confirms coordination of the pyridine nitrogen |

| ν(C=O) of Ester | ~1720 | Shift to lower frequency | Suggests coordination of the carbonyl oxygen |

| New Band (M-N) | - | 600-400 | Appearance of a new band confirms metal-nitrogen bond formation |

| New Band (M-O) | - | 500-300 | Appearance of a new band confirms metal-oxygen bond formation |

Table 2: Typical UV-Vis Spectral Data for Transition Metal Complexes with N,O-donor Ligands

| Metal Ion | Typical d-d Transitions (nm) | Typical Charge Transfer Bands (nm) |

| Cu(II) | 600-900 | 250-400 |

| Co(II) | 500-650 (octahedral), 600-750 (tetrahedral) | < 400 |

| Ni(II) | 600-750, 350-450 (octahedral) | < 350 |

| Zn(II) | d-d transitions not observed | < 350 (Ligand-to-Metal Charge Transfer) |

Potential Applications

Based on the known activities of related aminopyridine and pyridine-carboxylate metal complexes, complexes of this compound are expected to have potential applications in the following areas:

-

Antimicrobial Agents: Many metal complexes of aminopyridine derivatives exhibit significant antibacterial and antifungal activity.[1][2] The increased lipophilicity from the octyl chain may enhance membrane permeability and biological activity.

-

Catalysis: Aminopyridine-based metal complexes have been investigated as catalysts in various organic transformations, including polymerization and oxidation reactions.[1]

-